TAMRA-PEG3-Me-Tet
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAMRA-PEG3-Me-Tet is a fluorescent dye derivative of TAMRA (tetramethylrhodamine) containing three polyethylene glycol (PEG) units. This compound includes a tetrazine group, which allows it to undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene (TCO) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG3-Me-Tet involves the conjugation of TAMRA with a PEG linker and a tetrazine group. The process typically includes the following steps:
Activation of TAMRA: TAMRA is first activated using a suitable activating agent.
PEG Linker Attachment: The activated TAMRA is then reacted with a PEG linker under controlled conditions.
Tetrazine Conjugation: Finally, the PEGylated TAMRA is conjugated with a tetrazine group to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of TAMRA are activated using industrial-grade reagents.
PEG Linker Attachment: The activated TAMRA is reacted with PEG linkers in large reactors.
Tetrazine Conjugation: The PEGylated TAMRA is then conjugated with tetrazine groups under optimized conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
TAMRA-PEG3-Me-Tet primarily undergoes the inverse electron demand Diels-Alder (iEDDA) reaction with TCO-containing molecules. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: this compound, TCO-containing molecules.
Conditions: The iEDDA reaction typically occurs under mild conditions, often at room temperature, and does not require any catalysts
Major Products
The major product of the iEDDA reaction between this compound and TCO-containing molecules is a stable conjugate, which retains the fluorescent properties of TAMRA .
Scientific Research Applications
TAMRA-PEG3-Me-Tet has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for labeling and tracking molecules.
Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine: Utilized in diagnostic assays and therapeutic research for tracking drug delivery and distribution.
Industry: Applied in the development of biosensors and diagnostic tools
Mechanism of Action
The mechanism of action of TAMRA-PEG3-Me-Tet involves its ability to undergo the iEDDA reaction with TCO-containing molecules. This reaction forms a stable covalent bond, allowing the compound to be used for specific labeling and tracking applications. The fluorescent properties of TAMRA enable visualization and quantification of the labeled molecules .
Comparison with Similar Compounds
Similar Compounds
TAMRA-PEG3-NHS: Another TAMRA derivative with a PEG linker, but with an N-hydroxysuccinimide (NHS) ester group instead of a tetrazine group.
TAMRA-PEG3-Azide: Contains an azide group, allowing it to undergo click chemistry reactions with alkyne-containing molecules
Uniqueness
TAMRA-PEG3-Me-Tet is unique due to its tetrazine group, which enables the highly specific and efficient iEDDA reaction with TCO-containing molecules. This specificity makes it particularly useful for bioconjugation and imaging applications .
Properties
Molecular Formula |
C45H52N8O8 |
---|---|
Molecular Weight |
832.9 g/mol |
IUPAC Name |
3-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C21H30N6O5/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-16-24-26-21(27-25-16)19-5-3-18(4-6-19)15-23-20(29)7-9-30-11-13-32-14-12-31-10-8-22-17(2)28/h5-14H,1-4H3;3-6H,7-15H2,1-2H3,(H,22,28)(H,23,29) |
InChI Key |
OQLPVFVIKMECHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.